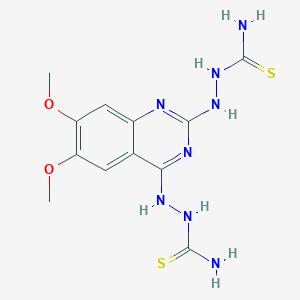

![molecular formula C21H28O3 B4301062 17-acetyl-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B4301062.png)

17-acetyl-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

説明

17-acetyl-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one is a useful research compound. Its molecular formula is C21H28O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.

The exact mass of the compound 17-hydroxypregna-4,6-diene-3,20-dione is 328.20384475 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Bioactive Compounds in Plants

- Bioactive Pregnanes in Nerium Oleander : Research has identified bioactive pregnanes, including 17-hydroxypregna-4,6-diene-3,20-dione derivatives, in Nerium oleander. These compounds exhibit significant anti-inflammatory and cytotoxic activities, making them potentially useful in medical research and drug development (Bai et al., 2007).

Steroid Derivatives Synthesis

- Synthesis of Progesterone Derivatives : A study on the synthesis of new progesterone derivatives, including variations of 17-hydroxypregna-4,6-diene-3,20-dione, demonstrated their potential as 5α-reductase inhibitors. Such research contributes to understanding hormonal regulation and could aid in the development of new treatments for hormone-related conditions (Ramírez et al., 2005).

Microbial Biotransformation

- Microbial Transformation of Steroids : Microorganisms like Aspergillus niger and Cephalosporium aphidicola have been used to biotransform E-guggulsterone, a compound related to 17-hydroxypregna-4,6-diene-3,20-dione, into various hydroxyl derivatives. This demonstrates the potentialof microbial processes in modifying and creating novel steroid derivatives with potential therapeutic applications (Atta-ur-rahman et al., 1998).

Pharmacological Activities

- Androgenic and Anti-androgenic Effects : Research on progesterone derivatives with different halogens as substituents at the C-6 position, closely related to 17-hydroxypregna-4,6-diene-3,20-dione, revealed their androgenic and anti-androgenic activities. This study contributes to understanding how structural variations in steroids can affect their biological activities, offering insights for developing new pharmaceutical agents (Cabeza et al., 1999).

Steroid Hormone Research

- Modified Steroid Hormones : The preparation and analysis of various steroidal-2-acetoxy-4,6-dien-3-ketones, structurally related to 17-hydroxypregna-4,6-diene-3,20-dione, contribute to the broader field of steroid hormone research. Understanding these modifications enhances knowledge about steroid hormone synthesis and function, which is crucial in both biological research and medicine (Butcher et al., 1966).

Safety and Hazards

When handling 17-Hydroxypregna-4,6-diene-3,20-dione, it is recommended to wear protective eyewear, clothing, and gloves to avoid skin contact . If toxic or irritating substances are produced during the experiment, it may be necessary to complete the operation inside a glove box to avoid harm to the experimenter .

作用機序

Target of Action

17-Hydroxypregna-4,6-diene-3,20-dione, also known as 17-Hydroxy-6-dehydroprogesterone , is a potent progestogen . Progestogens are hormones that bind to and activate the progesterone receptor, playing a crucial role in the menstrual cycle and pregnancy .

Mode of Action

As a progestogen, it likely interacts with progesterone receptors in target cells, leading to a series of cellular changes .

Biochemical Pathways

The compound likely affects the progesterone-related biochemical pathways. Progesterone plays a key role in the menstrual cycle, preparing the endometrium for implantation and maintaining pregnancy

Result of Action

The molecular and cellular effects of 17-Hydroxypregna-4,6-diene-3,20-dione’s action are likely related to its progestogenic activity. It may influence the endometrium and other progesterone-responsive tissues, potentially affecting the menstrual cycle and pregnancy .

特性

IUPAC Name |

17-acetyl-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4-5,12,16-18,24H,6-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVNBBXAMBZTMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-benzyl-1H-pyrazol-3-yl)-2-[3-(3-fluorophenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B4300983.png)

![2-amino-1-(dimethylamino)-4-[4-(dimethylamino)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4301012.png)

![(2Z)-3-(4-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE](/img/structure/B4301024.png)

![N-[(ADAMANTAN-1-YL)METHYL]-2-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL]ACETAMIDE](/img/structure/B4301033.png)

![2-[(2-METHYLPHENYL)METHYL]-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOLE](/img/structure/B4301034.png)

![N'-[3-({[(2-CHLOROANILINO)CARBOTHIOYL]AMINO}METHYL)-3,5,5-TRIMETHYLCYCLOHEXYL]-N-(2-CHLOROPHENYL)THIOUREA](/img/structure/B4301049.png)

![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4301069.png)